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molecular formula C12H11NO2S B8403739 Ethyl 3-(thiazol-5-yl)benzoate

Ethyl 3-(thiazol-5-yl)benzoate

Cat. No. B8403739
M. Wt: 233.29 g/mol
InChI Key: FOKIDLHGGZVGLT-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

A mixture of commercially available ethyl 3-iodobenzoate (1.000 g; 3.62 mmol), 5-(tributylstannyl)thiazole (1.355 g; 3.62 mmol), and PdCl2(PPh3)2 (254 mg; 0.36 mmol) in anh. THF (20 ml) was heated to 75° C., under nitrogen, for 18 h. After cooling to rt, water and AcOEt were added. The separated aq. layer was further extracted with AcOEt. The mixed organic layers were washed with brine, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (heptane/AcOEt=1/1) afforded ethyl 3-(thiazol-5-yl)benzoate as a pale yellow solid. LC-MS (conditions A): tR=0.75 min.; [M+H]+: 233.94 g/mol.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.355 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
254 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].C([Sn](CCCC)(CCCC)[C:18]1[S:22][CH:21]=[N:20][CH:19]=1)CCC.O.CCOC(C)=O>C1COCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[S:22]1[C:18]([C:2]2[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=2)[C:5]([O:7][CH2:8][CH3:9])=[O:6])=[CH:19][N:20]=[CH:21]1 |^1:45,64|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC=1C=C(C(=O)OCC)C=CC1
Name
Quantity
1.355 g
Type
reactant
Smiles
C(CCC)[Sn](C1=CN=CS1)(CCCC)CCCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
254 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
EXTRACTION
Type
EXTRACTION
Details
The separated aq. layer was further extracted with AcOEt
WASH
Type
WASH
Details
The mixed organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by FC (heptane/AcOEt=1/1)

Outcomes

Product
Name
Type
product
Smiles
S1C=NC=C1C=1C=C(C(=O)OCC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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